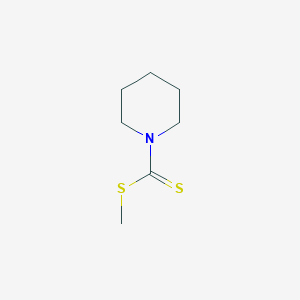![molecular formula C11H16ClNO2 B2610459 2-[(Oxan-4-yl)amino]phenol hydrochloride CAS No. 2089277-50-7](/img/structure/B2610459.png)
2-[(Oxan-4-yl)amino]phenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(Oxan-4-yl)amino]phenol hydrochloride” is a chemical compound with the molecular formula C11H16ClNO2 . It is a hydrochloride salt form of a compound that contains an oxan-4-yl (tetrahydro-2H-pyran-4-yl) group and an amino group attached to a phenol group .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name and molecular formula. It contains a phenol group (a benzene ring with a hydroxyl group), an amino group (NH2), and an oxan-4-yl group (a tetrahydro-2H-pyran-4-yl group, which is a six-membered ring containing five carbon atoms and one oxygen atom) attached to the phenol ring .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available from the sources I found.Applications De Recherche Scientifique
Phenolic Compounds: A Broad Overview
Phenolic compounds, including a wide range of structures like Chlorogenic Acid (CGA) and p-Coumaric acid, have been extensively studied for their diverse biological and pharmacological effects. These effects include antioxidant activity, antibacterial properties, hepatoprotective effects, cardioprotective actions, anti-inflammatory benefits, neuroprotective potentials, and more. Such compounds are found naturally in various sources, including green coffee extracts, tea, and numerous plants, and play crucial roles in lipid and glucose metabolism regulation (Naveed et al., 2018; Pei et al., 2016).
Applications in Biotechnology and Industry
Laccases, a group of enzymes that can oxidize phenolic compounds, have found applications across various sectors, including bioremediation, food, pharmaceuticals, cosmetics, pulp and paper, and textile industries. Their ability to degrade pollutants makes them valuable for environmental cleanup efforts, especially in water and soil (Dana et al., 2017).
Propriétés
IUPAC Name |
2-(oxan-4-ylamino)phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c13-11-4-2-1-3-10(11)12-9-5-7-14-8-6-9;/h1-4,9,12-13H,5-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUCPLWZOWXREV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=CC=CC=C2O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2S)-2-[3-(4-fluorophenyl)propanamido]-3-methylbutanoic acid](/img/structure/B2610378.png)

![Ethyl 4-[({1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl}carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2610380.png)
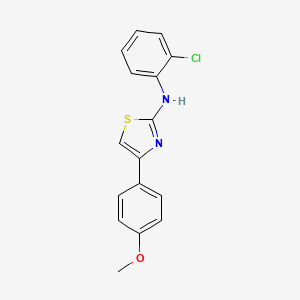
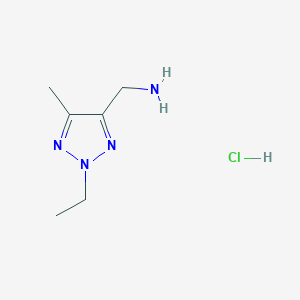
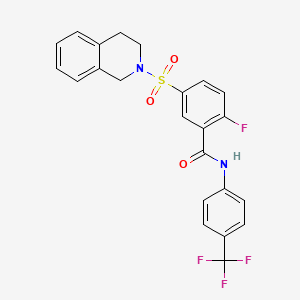
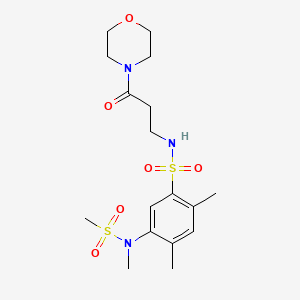
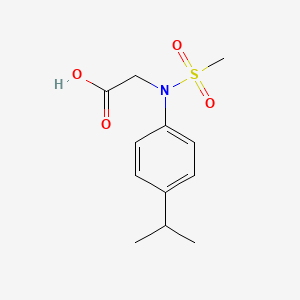

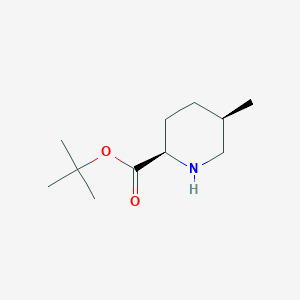

![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2610397.png)
![7-Benzyl-3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2610398.png)
